
5-iodo-N4-methylpyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-N4-methylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C5H7IN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the N4 position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-N4-methylpyrimidine-2,4-diamine typically involves the iodination of N4-methylpyrimidine-2,4-diamine. One common method is the reaction of N4-methylpyrimidine-2,4-diamine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-iodo-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-N4-methylpyrimidine-2,4-diamine, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
5-iodo-N4-methylpyrimidine-2,4-diamine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and nucleic acid interactions.
Industry: Used in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N4-methylpyrimidine-2,4-diamine
- 5-chloro-N4-methylpyrimidine-2,4-diamine
- 5-fluoro-N4-methylpyrimidine-2,4-diamine
Uniqueness
The uniqueness of 5-iodo-N4-methylpyrimidine-2,4-diamine lies in the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make this compound particularly useful in certain types of chemical reactions, such as coupling reactions, where it can facilitate the formation of carbon-carbon bonds more efficiently.
Properties
| 1150618-13-5 | |
Molecular Formula |
C5H7IN4 |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
5-iodo-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H7IN4/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) |
InChI Key |
YDUWPKRTSSYQMP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







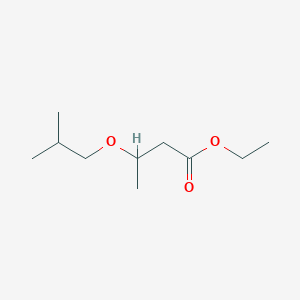
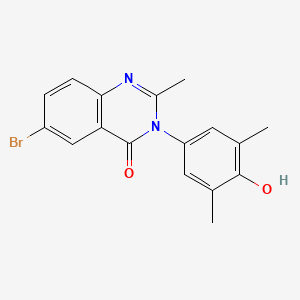
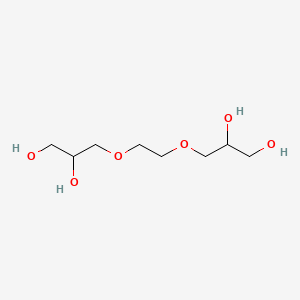
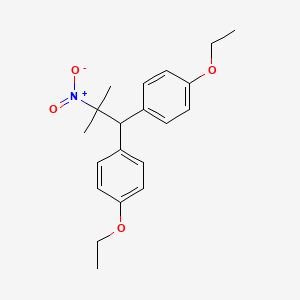

![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)
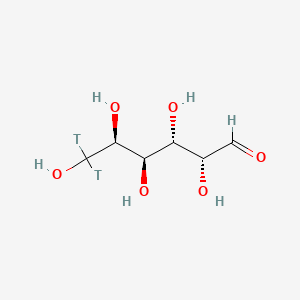
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)

